

Performance Comparison of SU-8 Adhesion Promoters

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SU-8000

Cat. No.: B1198560

[Get Quote](#)

The selection of an appropriate adhesion promoter is critical and is often dependent on the substrate material and the desired process outcome. For instance, while some promoters provide strong adhesion for permanent structures, others like OmniCoat can be used to create a sacrificial layer for lift-off processes.^[1]

A study by Barber et al. provides a quantitative comparison of adhesion strength for 650 μm -thick SU-8 films on various metallic seed layers deposited on silicon substrates.^[2] The data from this study, which measures the force required to break the SU-8-substrate bond, is summarized in the table below.^[2]

Adhesion Promoter	Seed Layer (on Silicon)	Adhesion Strength (MPa)	Internal Stress (MPa)
MPTS	Ti/Cu/Ti	~1.7	~5.0
Ti/Cu	~1.6	~6.0	
Cr/Au	~1.5	~6.5	
Cr/Au/Cr	~1.4	~6.2	
OmniCoat	Ti/Cu/Ti	~0.8	~8.0
Ti/Cu	~0.7	~8.2	
Cr/Au	~0.6	~8.5	
Cr/Au/Cr	~0.5	~8.8	
No Promoter	Ti/Cu/Ti	~1.0	~7.0
Ti/Cu	~0.9	~7.2	
Cr/Au	~0.8	~7.5	
Cr/Au/Cr	~0.7	~7.8	

From the data, it is evident that MPTS generally provides the highest adhesion strength and the lowest internal stress compared to OmniCoat and no promoter.^[2] The combination of a titanium-based seed layer (Ti/Cu/Ti) with MPTS as the adhesion promoter yielded the best results in this study, with an adhesion strength of approximately 1.7 MPa.^{[2][3]} In contrast, OmniCoat-treated samples exhibited lower adhesion strength and higher internal stress.^[2] It has been noted that while OmniCoat can improve adhesion on difficult substrates like gold, it is also effective as a release layer, which is consistent with the lower adhesion strength observed.^[1]

For SU-8 on gold substrates, the use of an adhesion promoter can increase the bond strength by up to 75% from a baseline of 4.8 ± 1.2 MPa without a promoter.^[4] AP3000 is another commercially available adhesion promoter designed for use with SU-8, particularly on glass or oxide surfaces.^{[5][6]} While direct comparative quantitative data in MPa for AP3000 was not

available in the reviewed literature, it is widely cited as an effective option for improving SU-8 adhesion.^{[5][7]}

Experimental Protocols

The following are generalized methodologies for the application of SU-8 and the adhesion promoters discussed. Specific parameters should be optimized for the particular SU-8 formulation, desired thickness, and available equipment.

Substrate Preparation (General)

- **Cleaning:** The substrate (e.g., silicon wafer with a seed layer) is first thoroughly cleaned to remove organic and inorganic contaminants. This can be achieved using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an RCA clean, followed by a deionized (DI) water rinse and drying with nitrogen gas.
- **Dehydration Bake:** To remove any residual moisture from the substrate surface, a dehydration bake is performed on a hotplate at 150-200°C for at least 15 minutes.^[2]

Adhesion Promoter Application

- **MPTS Application:**
 - Prepare a solution of MPTS in a suitable solvent (e.g., 95% ethanol, 5% DI water).
 - Apply the solution to the prepared substrate.
 - Spin-coat the substrate to achieve a thin, uniform layer.
 - Bake the coated substrate at approximately 120°C for 5-10 minutes to facilitate the silanization reaction.
 - **OmniCoat Application:**
 - Dispense OmniCoat onto the center of the substrate.
 - Spin-coat at a speed of approximately 3000 rpm for 30 seconds to achieve a uniform film.
- ^[1]

- Bake the coated substrate on a hotplate at 200°C for 1 minute.^[1]
- AP3000 Application:
 - Dispense AP3000 onto the substrate.
 - Allow it to stand for approximately 15 seconds.
 - Spin-coat the substrate using the same spin parameters as intended for the subsequent SU-8 layer.

SU-8 Processing

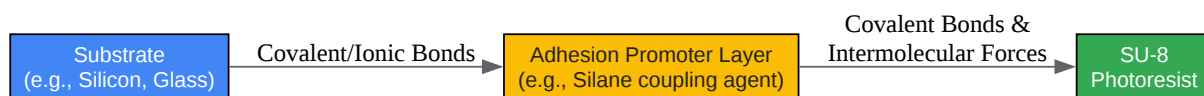
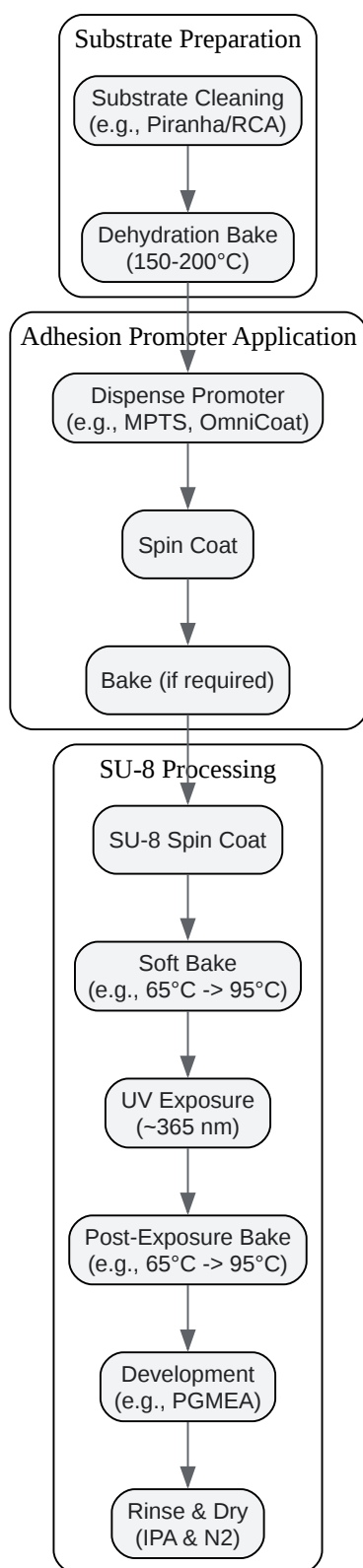
- SU-8 Coating: Dispense the selected SU-8 resist onto the center of the promoter-treated substrate and spin-coat to the desired thickness.
- Soft Bake: Perform a two-step soft bake on a hotplate to evaporate the solvent from the SU-8 film. A typical process involves baking at 65°C followed by a bake at 95°C. The duration of each step is dependent on the film thickness.
- Exposure: Expose the SU-8 coated substrate to UV radiation (typically around 365 nm) through a photomask with the desired pattern. The exposure dose will vary based on the film thickness.
- Post-Exposure Bake (PEB): After exposure, bake the substrate again in a two-step process (e.g., 65°C followed by 95°C) to facilitate the cross-linking of the exposed SU-8.
- Development: Immerse the substrate in an SU-8 developer solution (e.g., PGMEA) and agitate until the unexposed SU-8 is completely removed.
- Rinse and Dry: Rinse the developed substrate with isopropyl alcohol (IPA) and dry with a stream of nitrogen.

Adhesion Strength Measurement (Pull-Off Test)

- A stud or pin is bonded to the surface of the cured SU-8 structure using a strong epoxy adhesive.

- The assembly is mounted in a tensile testing machine.
- A perpendicular force is applied to the stud until the SU-8 structure detaches from the substrate.
- The force required to cause this delamination is recorded and used to calculate the adhesion strength in MPa.[\[2\]](#)

Visualizations



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MEMScyclopedia - free MEMS encyclopedia [memscyclopedia.org]
- 6. mems-news.mems-exchange.narkive.com [mems-news.mems-exchange.narkive.com]
- 7. SU-8 adhesion to glass substrate [mems-news.mems-exchange.narkive.com]
- To cite this document: BenchChem. [Performance Comparison of SU-8 Adhesion Promoters]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1198560#adhesion-promoter-comparison-for-su-8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com